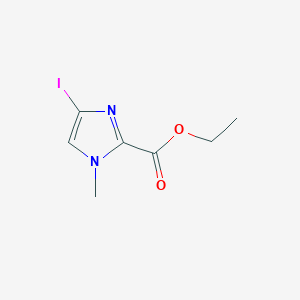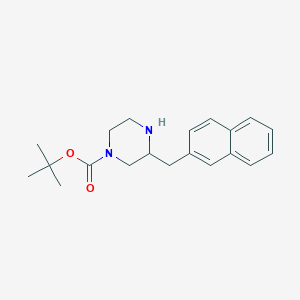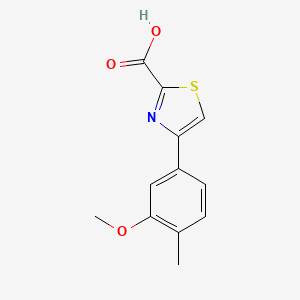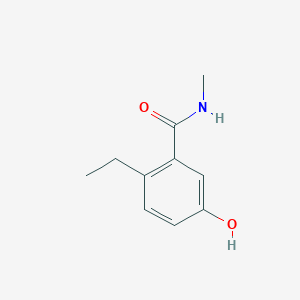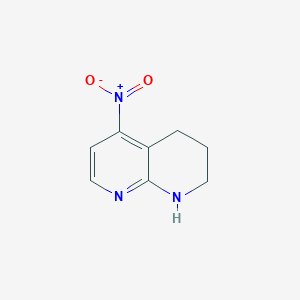
2,3-Difluoro-6-amino-phenylacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-6-amino-phenylacetaldehyde: is an organic compound with the molecular formula C8H7F2NO It is characterized by the presence of two fluorine atoms, an amino group, and an aldehyde group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-amino-phenylacetaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with a difluorobenzene derivative, nitration is performed to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formylation: The amino group is then protected, and the benzene ring is formylated using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 2,3-Difluoro-6-amino-phenylacetaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 2,3-Difluoro-6-amino-benzoic acid.
Reduction: 2,3-Difluoro-6-amino-phenylethanol.
Substitution: Various acylated or alkylated derivatives.
科学研究应用
Chemistry: : 2,3-Difluoro-6-amino-phenylacetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: : In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehyde and amino groups.
Medicine: : Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its derivatives may exhibit biological activity useful in treating diseases.
Industry: : In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 2,3-Difluoro-6-amino-phenylacetaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
相似化合物的比较
- 2,3-Difluoro-4-amino-phenylacetaldehyde
- 2,3-Difluoro-5-amino-phenylacetaldehyde
- 2,3-Difluoro-6-methyl-phenylacetaldehyde
Comparison: 2,3-Difluoro-6-amino-phenylacetaldehyde is unique due to the specific positioning of the amino group and the aldehyde group on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where others may not be as effective.
属性
分子式 |
C8H7F2NO |
|---|---|
分子量 |
171.14 g/mol |
IUPAC 名称 |
2-(6-amino-2,3-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7F2NO/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2,4H,3,11H2 |
InChI 键 |
XQEUCQHPHYGLDT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1N)CC=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)


![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)
